6-methyl-1H-indole-2-carboxamide 6-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 893730-34-2
VCID: VC16011839
InChI: InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

6-methyl-1H-indole-2-carboxamide

CAS No.: 893730-34-2

Cat. No.: VC16011839

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1H-indole-2-carboxamide - 893730-34-2

Specification

CAS No. 893730-34-2
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 6-methyl-1H-indole-2-carboxamide
Standard InChI InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13)
Standard InChI Key XRYVKAFQUAQPLY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(N2)C(=O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methyl-1H-indole-2-carboxamide (IUPAC name: 6-methyl-1H-indole-2-carboxamide; molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.20 g/mol) features a bicyclic indole core fused to a carboxamide group. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the methyl group at the 6-position influencing electronic distribution and steric interactions. The carboxamide moiety (–CONH₂) at the 2-position provides hydrogen-bonding capabilities, critical for interactions with biological targets .

Key Structural Attributes:

  • Methyl Group at C6: Enhances lipophilicity and may modulate electron density across the aromatic system.

  • Carboxamide at C2: Serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors.

  • Planar Indole Core: Enables π-π stacking with aromatic residues in protein binding pockets .

Synthetic Methodologies

General Approaches to Indole-2-Carboxamide Synthesis

While no explicit synthesis of 6-methyl-1H-indole-2-carboxamide is reported in the literature, established routes for analogous indole-2-carboxamides provide a framework for its preparation. The ACS publication by Nguyen et al. (2014) outlines a robust methodology for synthesizing 5-chloro-3-alkyl-N-phenethyl indole-2-carboxamides, which can be adapted for the 6-methyl variant .

Friedel-Crafts Acylation and Reduction

The synthesis begins with Friedel-Crafts acylation of a substituted indole-2-carboxylate (e.g., ethyl 5-chloroindole-2-carboxylate) using acyl chlorides. For 6-methyl derivatives, this step would require a methyl-substituted starting material. Subsequent reduction of the ketone intermediate with triethylsilane yields the alkylated indole core .

Example Reaction Pathway:

  • Friedel-Crafts Acylation:

    Indole-2-carboxylate+Acyl ChlorideAlCl33-Acylindole-2-carboxylate\text{Indole-2-carboxylate} + \text{Acyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-Acylindole-2-carboxylate}
  • Ketone Reduction:

    3-Acylindole-2-carboxylateEt3SiH3-Alkylindole-2-carboxylate\text{3-Acylindole-2-carboxylate} \xrightarrow{\text{Et}_3\text{SiH}} \text{3-Alkylindole-2-carboxylate}
  • Hydrolysis and Amidation:

    3-Alkylindole-2-carboxylateNaOHIndole-2-carboxylic acidBOP, AmineCarboxamide\text{3-Alkylindole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Indole-2-carboxylic acid} \xrightarrow{\text{BOP, Amine}} \text{Carboxamide}

Challenges in 6-Methyl Substitution

Introducing a methyl group at the 6-position may require regioselective functionalization strategies, such as directed ortho-metalation or Suzuki-Miyaura coupling, to avoid competing reactions at the more reactive 3- and 5-positions of the indole ring .

Biological Activities and Structure-Activity Relationships

Cannabinoid Receptor Type 1 (CB1) Modulation

Indole-2-carboxamides have emerged as potent allosteric modulators of CB1, a G protein-coupled receptor (GPCR) involved in neuromodulation. While the ACS study focused on 5-chloro-3-alkyl derivatives (e.g., 12d, 12f), the 6-methyl substitution could similarly influence receptor binding .

Key SAR Findings from Analogous Compounds:

  • C3 Alkyl Chain Length: Optimal activity observed with C3–C6 chains (e.g., 12f, KB=89.1nMK_B = 89.1 \, \text{nM}).

  • Electron-Withdrawing Groups at C5: Enhance binding cooperativity (e.g., 12d, α=24.5\alpha = 24.5) .

  • Phenethyl Linker: A two-carbon spacer between the amide and aryl ring maximizes affinity .

Table 1: CB1 Allosteric Modulation by Selected Indole-2-Carboxamides

CompoundC3 SubstituentKBK_B (nM)Binding Cooperativity (α\alpha)
1Ethyl217.36.9
12dPropyl259.324.5
12fHexyl89.117.7

For 6-methyl-1H-indole-2-carboxamide, the methyl group at C6 could sterically hinder interactions with CB1 or alter electronic properties, potentially reducing KBK_B compared to C3-alkylated analogs.

Future Directions and Research Gaps

Synthetic Optimization

  • Regioselective Methylation: Develop methods for selective C6 methylation to avoid byproducts.

  • Continuous Flow Synthesis: Scale-up production using microreactors to improve yield and purity.

Biological Screening

  • Target Identification: Screen 6-methyl-1H-indole-2-carboxamide against GPCRs, kinases, and microbial targets.

  • ADMET Profiling: Assess pharmacokinetics and toxicity to prioritize lead optimization.

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